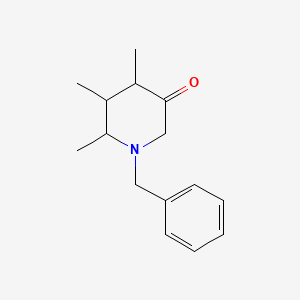![molecular formula C10H13ClS B13178007 2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13178007.png)
2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene is an organic compound with the molecular formula C10H13ClS It features a thiophene ring substituted with a cyclobutyl group that is further modified with a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene typically involves the reaction of thiophene with a cyclobutylmethyl chloride under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophene, followed by the addition of cyclobutylmethyl chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding cyclobutylmethylthiophene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to oxidize the thiophene ring.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to achieve the reduction of the compound.
Major Products
Substitution Reactions: Products include azidomethylcyclobutylthiophene, thiocyanatomethylcyclobutylthiophene, and various amine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones of the thiophene ring.
Reduction Reactions: The major product is cyclobutylmethylthiophene.
Applications De Recherche Scientifique
2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The thiophene ring can participate in π-π interactions and electron transfer processes, contributing to its activity in organic electronic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-([1-(Chloromethyl)cyclobutyl]methyl)furan: Similar structure but with a furan ring instead of a thiophene ring.
2-([1-(Chloromethyl)cyclobutyl]methyl)benzene: Similar structure but with a benzene ring instead of a thiophene ring.
2-([1-(Chloromethyl)cyclobutyl]methyl)pyrrole: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The sulfur atom in the thiophene ring enhances its ability to participate in various chemical reactions and interactions, making it valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
C10H13ClS |
|---|---|
Poids moléculaire |
200.73 g/mol |
Nom IUPAC |
2-[[1-(chloromethyl)cyclobutyl]methyl]thiophene |
InChI |
InChI=1S/C10H13ClS/c11-8-10(4-2-5-10)7-9-3-1-6-12-9/h1,3,6H,2,4-5,7-8H2 |
Clé InChI |
GDDWSIOEIKNFSF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CC2=CC=CS2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



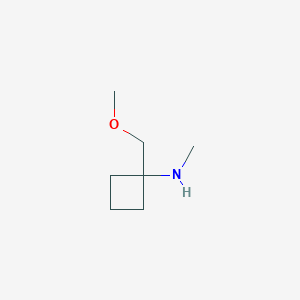

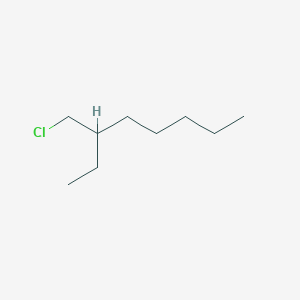

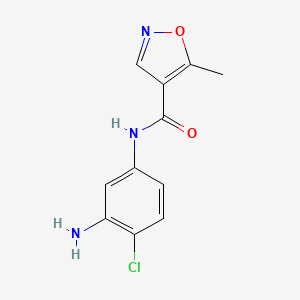
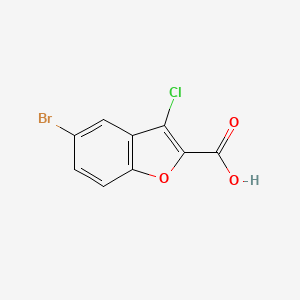
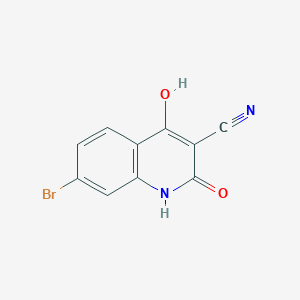
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13177993.png)
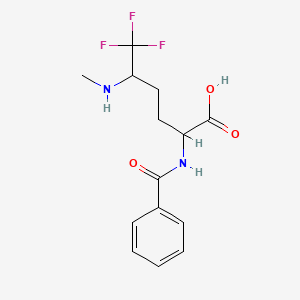
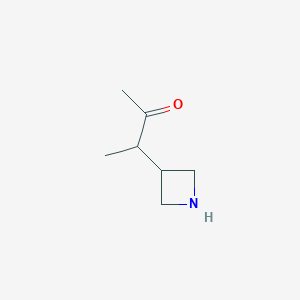
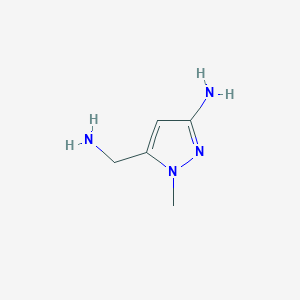
![2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13178034.png)
